molecular formula C18H17N3O4S2 B2845886 methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 896793-58-1

methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2845886
CAS No.: 896793-58-1
M. Wt: 403.47
InChI Key: CMHDOVDQRHKARO-UHFFFAOYSA-N
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Description

The compound “methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidin-2-yl moiety, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring . This moiety is known to be a part of various biologically active compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on its functional groups. For instance, the ester group might undergo hydrolysis or transesterification. The sulfanyl group might participate in oxidation reactions. The thieno[3,2-d]pyrimidin-2-yl group might undergo reactions typical for heterocyclic compounds .

Scientific Research Applications

Crystal Structures and Molecular Conformations

Research has been conducted on the crystal structures of compounds with related chemical backbones, demonstrating the importance of understanding molecular conformations for drug design and material science. For instance, studies on 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have elucidated folded molecular conformations stabilized by intramolecular hydrogen bonding, which could be relevant for designing molecules with specific biological activities or for material science applications (Subasri et al., 2016).

Herbicide Development and Structure-Activity Relationships

In the realm of agricultural chemistry, compounds structurally related to the query have been explored for their herbicidal activities. A notable example is the development of KIH-6127, a novel herbicide, where structural modifications led to enhanced activity against specific weeds. Such research underlines the role of chemical synthesis and structure-activity relationship studies in developing more effective and selective agricultural chemicals (Tamaru et al., 1997).

Synthesis and Applications in Heterocyclic Chemistry

The synthesis of heterocyclic systems using precursors with similar functionalities demonstrates the compound's potential role in organic synthesis and pharmaceutical research. For example, derivatives of pyrido[1,2-a]pyrimidin-4-ones have been prepared from related esters, showcasing the utility of these compounds in synthesizing complex heterocycles with potential biological activities (Selič et al., 1997).

Antimicrobial and Antitumor Agents

Compounds incorporating the thieno[2,3-d]pyrimidin-2-yl motif have been investigated for their biological activities. For instance, some derivatives have shown potent and selective activities against gastric pathogens such as Helicobacter pylori, highlighting their potential as novel antimicrobial agents (Carcanague et al., 2002). Additionally, thieno[3,2-d]pyrimidine derivatives have been explored for their antitumor activities, suggesting a possible avenue for the development of new anticancer drugs (Hafez & El-Gazzar, 2017).

Future Directions

Thieno[3,2-d]pyrimidines are a class of compounds with diverse biological activities, making them interesting targets for future research . The development of new synthetic methods, exploration of their biological activities, and optimization of their properties could be potential future directions.

Properties

IUPAC Name

methyl 2-[[2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-3-21-16(23)15-13(8-9-26-15)20-18(21)27-10-14(22)19-12-7-5-4-6-11(12)17(24)25-2/h4-9H,3,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHDOVDQRHKARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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